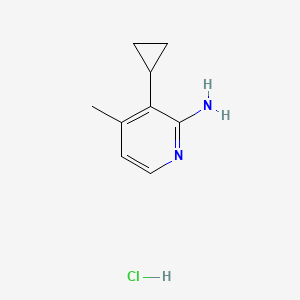

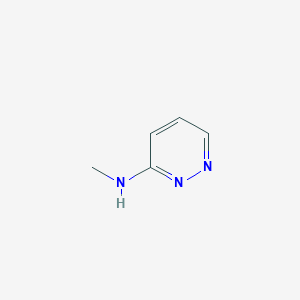

![molecular formula C18H22N4O2S B2483167 (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1203444-86-3](/img/structure/B2483167.png)

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds like the one often involves multi-step reactions, including the formation of pyrazole and benzothiazole rings, functional group transformations, and condensation reactions. While specific details on the synthesis of this exact molecule were not found, similar compounds, such as pyrazole derivatives, have been synthesized through cyclocondensation reactions, utilizing various substrates like hydrazides, ethoxyacrylate, and sulfuryl chloride in the presence of catalysts or under specific conditions to ensure the formation of the desired core structure and substituents (Nassar et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds such as "(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide" is typically characterized using spectroscopic methods (NMR, IR, MS) and X-ray crystallography. These techniques provide insights into the arrangement of atoms, the geometry of the molecule, and the presence of specific functional groups. For example, X-ray crystallography has been used to determine the structure of related pyrazole derivatives, revealing key features such as dihedral angles between rings, confirming the presence of substituents, and elucidating hydrogen bonding patterns (Kumara et al., 2018).

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

- Compounds structurally related to (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide have shown promising antimicrobial properties. For instance, substituted-thiazole-2-semicarbazides derivatives have been synthesized and demonstrated significant antimicrobial activity (Basavarajaiah & Mruthyunjayaswamy, 2008).

- Analogous compounds have exhibited notable antitubercular properties. Schiff bases of 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones, for example, showed appreciable activity against Mycobacterium tuberculosis, with some derivatives being more active than standard antitubercular drugs (Sivakumar & Rajasekaran, 2013).

Antifungal Applications

- Derivatives of this compound class have been effective in antifungal applications. A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent activities against various phytopathogenic fungi (Du et al., 2015).

Antineoplastic Potential

- Some thiazole derivatives, closely related to the compound , have shown potential in anticancer research. Thiazole compounds were synthesized and tested for their anticancer activity against breast cancer cells MCF7, with certain derivatives displaying comparable activity to standard chemotherapy agents (Sonar et al., 2020).

Synthesis and Characterization Studies

- Studies on the synthesis and characterization of similar compounds provide insights into their chemical properties and potential applications. For instance, the synthesis and characterization of novel pyrazole derivatives have been conducted, focusing on their structural and molecular aspects (Hassan et al., 2014).

Propriétés

IUPAC Name |

N-[3-(2-ethoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-5-24-9-8-22-15-10-12(2)13(3)11-16(15)25-18(22)19-17(23)14-6-7-21(4)20-14/h6-7,10-11H,5,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXECXDNQPJAOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C(=C2)C)C)SC1=NC(=O)C3=NN(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

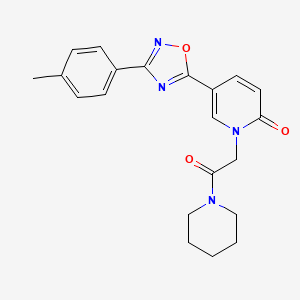

![Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2483087.png)

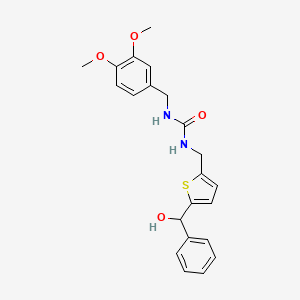

![N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2483089.png)

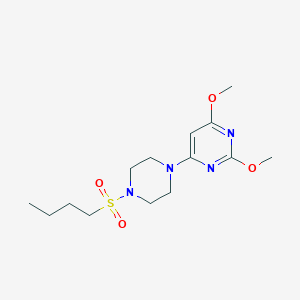

![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide](/img/structure/B2483090.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2483095.png)

![2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide](/img/structure/B2483099.png)

![4-butyl-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2483102.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2483105.png)

![2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2483106.png)